4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Hedgehog signaling inhibition Fluorine SAR Gli-luciferase reporter assay

This para-fluoro benzamide analog within the 4-(2-pyrimidinylamino)benzamide scaffold is specifically optimized for Hedgehog (Hh) pathway inhibition studies. The 4-fluoro substituent blocks CYP450-mediated para-hydroxylation, conferring metabolic stability advantages over the unsubstituted parent or 4-methoxy variant. Its distinct electrostatic signature enables unambiguous differentiation from the 3-fluoro isomer (CAS 946355-07-3) in Gli-luciferase reporter assays, Smo docking studies, and LC-MS method development. Procure this exact analog—not the unsubstituted parent—to ensure validated SAR mapping of the benzamide binding sub-pocket.

Molecular Formula C19H17FN4O2
Molecular Weight 352.369
CAS No. 946272-55-5
Cat. No. B2719148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS946272-55-5
Molecular FormulaC19H17FN4O2
Molecular Weight352.369
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-7-9-16(10-8-15)24-19(25)13-3-5-14(20)6-4-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
InChIKeyGCFIGCFWVLSWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946272-55-5): Structural and Pharmacological Baseline for Procurement Decision-Making


4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946272-55-5) is a synthetic small molecule belonging to the 4-(2-pyrimidinylamino)benzamide class [1]. It features a 4-fluorobenzamide moiety linked via a 1,4-diaminophenyl bridge to a 6-methoxy-2-methylpyrimidine ring, with a molecular formula of C19H17FN4O2 and a molecular weight of 352.4 g/mol [2]. This compound falls within a scaffold extensively investigated for Hedgehog (Hh) signaling pathway inhibition, where the introduction of fluorine to the benzamide phenyl group has been associated with substantially enhanced Hh inhibitory potency [3]. The compound is cataloged in PubChem (CID 42474346) and curated in the ChEMBL database (CHEMBL3358408), indicating recognized bioactive potential within the medicinal chemistry community [2].

Why 4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the 4-(2-pyrimidinylamino)benzamide series, subtle variations in the benzamide substituent produce pronounced effects on Hedgehog pathway inhibitory potency, as demonstrated by the fluorine scan strategy of Xin et al. (2017) [1]. The position of fluorine substitution (ortho, meta, or para on the benzamide phenyl ring) directly modulates electronic properties, molecular dipole moment, and target binding interactions, resulting in IC50 differences exceeding two orders of magnitude between closely related analogs [2]. The 4-fluoro substitution pattern present in this compound generates a distinct electrostatic potential surface compared to the 3-fluoro isomer (CAS 946355-07-3) or the unsubstituted parent, affecting both potency and selectivity within the Hh pathway [1]. Substituting this compound with a 4-chloro, 4-methoxy, or unsubstituted benzamide analog without confirmatory parallel testing risks introducing uncharacterized changes in target engagement, cellular permeability, and metabolic stability that cannot be predicted from scaffold-level SAR alone [3].

Quantitative Differentiation Evidence: 4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide vs. Closest Analogs


Fluorine Positional Effect on Hedgehog Pathway Inhibition: 4-Fluoro vs. 3-Fluoro vs. Unsubstituted Benzamide

In the comprehensive SAR study by Xin et al. (2017), introduction of fluorine to the 4-position of the benzamide phenyl ring within the 4-(2-pyrimidinylamino)benzamide scaffold consistently yielded compounds with Hh inhibitory IC50 values in the sub-nanomolar to low-nanomolar range, with the most potent analog (compound 15h) achieving an IC50 of 0.050 nM in the NIH3T3 Gli-luciferase reporter assay [1]. The para-fluoro substitution (4-fluoro) alters the electron density distribution on the benzamide carbonyl and influences the molecular conformation at the target binding site differently than meta-fluoro (3-fluoro) substitution. While individual IC50 values for the exact 4-fluoro-6-methoxy-2-methylpyrimidinyl analog (CAS 946272-55-5) are not reported in isolation within the primary literature, the class-level SAR establishes that 4-fluoro benzamide derivatives in this scaffold achieve Hh pathway IC50 values substantially lower than their unsubstituted benzamide counterparts, which typically exhibit IC50 values in the high nanomolar to micromolar range [2].

Hedgehog signaling inhibition Fluorine SAR Gli-luciferase reporter assay

Physicochemical Differentiation: Calculated logP and H-Bonding Profile vs. 4-Chloro and 4-Methoxy Analogs

The 4-fluoro substituent confers a distinct lipophilicity-electronic balance compared to 4-chloro or 4-methoxy analogs. According to PubChem computed properties, 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has an XLogP3-AA value of 3.7 [1]. In comparison, the 4-chloro analog (CAS not specified in PubChem but structurally analogous) is expected to have a higher logP (estimated ~4.2 based on Hansch π values: Cl π = 0.71 vs. F π = 0.14), while the 4-methoxy analog (CAS 946233-78-9) has a different hydrogen bond acceptor profile due to the methoxy oxygen [2]. The fluorine atom's strong electron-withdrawing effect (-I) combined with weak resonance donation (+M) modulates the benzamide NH acidity and carbonyl oxygen basicity in a manner distinct from both chloro (-I only, no +M) and methoxy (+M dominant, -I weak) substituents, potentially affecting target hydrogen bonding interactions and metabolic stability [3].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Confirmation and Identity Assurance: InChIKey Specificity vs. Isomeric and Analog Interferences

The compound's unique InChIKey (GCFIGCFWVLSWSP-UHFFFAOYSA-N) provides unambiguous identity resolution against the 3-fluoro positional isomer (3-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, CAS 946355-07-3) and the unsubstituted parent (N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide) [1]. The 4-fluoro compound has a defined SMILES string of CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F, with the fluorine explicitly at the para position of the benzamide ring [1]. In silico docking studies using this precise structure have demonstrated binding poses within the Smoothened (Smo) receptor transmembrane domain that differ from those predicted for the 3-fluoro isomer, due to altered electrostatic complementarity with residues in the binding pocket [2]. Procurement of the incorrect positional isomer or analog would introduce uncontrolled variables in any structure-activity relationship or target engagement study.

Compound identity verification Quality control Procurement integrity

Class-Level Benchmarking Against Clinical Hedgehog Inhibitor Vismodegib: Scaffold Potency Context

The 4-(2-pyrimidinylamino)benzamide scaffold class, to which this compound belongs, has produced multiple analogs with Hh pathway IC50 values substantially exceeding the potency of the FDA-approved Smo antagonist vismodegib (GDC-0449). In the study by Xin et al. (2016), 21 compounds from the N-(2-pyrimidinylamino)benzamide series exhibited more potent Hh inhibition than vismodegib in the Gli-luciferase reporter assay [1]. Vismodegib has a reported IC50 of approximately 3–13 nM in similar cellular Hh pathway assays [2]. The most potent compound in the fluorine-containing series (15h) achieved an IC50 of 0.050 nM, representing an approximately 60- to 260-fold improvement over vismodegib [3]. While the specific IC50 of CAS 946272-55-5 has not been individually reported, its structural membership in this fluorine-optimized series positions it within a scaffold class known to surpass the clinical benchmark in vitro.

Hedgehog pathway Benchmark comparison Vismodegib

Molecular Topology and Rotatable Bond Analysis: Conformational Pre-organization vs. Analogs

The target compound has 5 rotatable bonds (PubChem computed), defined by the C-N bonds connecting the pyrimidine to the aniline ring, the aniline to the amide, and the amide to the 4-fluorophenyl group [1]. The 6-methoxy group on the pyrimidine ring introduces a restricted rotation due to conjugation with the aromatic system, effectively reducing the conformational freedom compared to analogs with bulkier alkoxy substituents (e.g., 6-ethoxy or 6-isopropoxy variants) [2]. The 4-fluoro substituent, being isosteric with hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), minimally perturbs the overall molecular shape compared to the 4-chloro analog (Cl van der Waals radius = 1.75 Å), potentially preserving binding site complementarity established by the unsubstituted scaffold while introducing favorable electronic effects [3].

Conformational analysis Molecular flexibility Ligand efficiency

Optimal Research and Procurement Application Scenarios for 4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide


Hedgehog Pathway Inhibitor Screening and SAR Expansion Studies

This compound is ideally suited as a tool compound for Hedgehog (Hh) signaling pathway inhibitor screening campaigns requiring para-fluoro benzamide substitution within the 4-(2-pyrimidinylamino)benzamide scaffold. Its structural position within the fluorine-optimized series characterized by Xin et al. (2017) makes it a relevant candidate for Gli-luciferase reporter assays in NIH3T3 or C3H10T1/2 cell lines, and for comparative studies against vismodegib as a clinical benchmark [1]. Procurement of this specific 4-fluoro analog, rather than the unsubstituted parent or 3-fluoro isomer, is critical for SAR studies mapping the electronic and steric requirements of the benzamide binding sub-pocket.

Fluorine-Mediated Metabolic Stability Profiling in Drug Discovery

The 4-fluoro substituent in this compound blocks a primary site of cytochrome P450-mediated oxidative metabolism (para-hydroxylation) on the benzamide ring, a well-established strategy in medicinal chemistry [2]. This compound can serve as a reference standard in metabolic stability assays (e.g., human or mouse liver microsome incubations) to quantify the metabolic advantage conferred by para-fluoro substitution compared to the unsubstituted benzamide analog or the 4-methoxy variant, which is susceptible to O-demethylation [1]. The compound's intermediate logP (3.7) also makes it suitable for assessing the relationship between fluorination, lipophilicity, and metabolic clearance within this scaffold class.

Computational Chemistry and Molecular Docking Reference Structure

With its well-defined 3D structure (available in PubChem and ZINC databases under ZINC ID ZINC91644137) and unambiguous InChIKey (GCFIGCFWVLSWSP-UHFFFAOYSA-N), this compound serves as a high-confidence reference structure for computational docking studies targeting the Smoothened (Smo) receptor or other Hh pathway components [3]. The 4-fluoro substitution provides a distinct electrostatic signature that can be used to validate docking poses and scoring functions against the 3-fluoro isomer (CAS 946355-07-3), which presents the fluorine atom in a different spatial orientation relative to the receptor binding pocket. This enables computational chemists to benchmark the ability of docking algorithms to discriminate between positional isomers.

Quality Control and Analytical Method Development Standard

The compound's precisely defined molecular properties—exact mass of 352.13355396 Da, molecular formula C19H17FN4O2, and characteristic isotopic pattern from the single fluorine atom—make it suitable as a reference standard for LC-MS and HPLC method development [3]. Its distinct retention time and mass spectral fragmentation pattern, arising from the 6-methoxy-2-methylpyrimidine and 4-fluorobenzamide moieties, enable robust analytical differentiation from the 3-fluoro isomer and other close analogs. This is particularly valuable for laboratories that maintain compound libraries containing multiple positional isomers of the 4-(2-pyrimidinylamino)benzamide scaffold.

Quote Request

Request a Quote for 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.